molecular formula C40H54N4O12S B12680852 Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- CAS No. 15299-46-4

Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)-

Cat. No.: B12680852
CAS No.: 15299-46-4
M. Wt: 814.9 g/mol
InChI Key: JANVVCQPABHELP-ZLOQRVKUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- involves several steps. One common method includes the reaction of rifamycin S with N-bis-hydroxymethyl-amine to form rifamycin oxazine, which is then opened by 1-amino-4-methyl piperazine . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of rifamycin derivatives often involves fermentation processes using the bacterium Amycolatopsis mediterranei. The fermentation broth is then subjected to various purification steps, including solvent extraction and crystallization, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions include various rifamycin derivatives with altered antimicrobial properties. These derivatives can be tailored for specific applications in medicine and industry .

Scientific Research Applications

Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Rifampicin: Another rifamycin derivative commonly used to treat tuberculosis.

    Rifabutin: Used primarily for treating Mycobacterium avium complex infections.

    Rifapentine: Known for its longer half-life and used in combination therapies for tuberculosis.

    Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome.

Uniqueness

Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- is unique due to its specific molecular modifications, which enhance its antimicrobial properties and reduce the likelihood of resistance development. Its ability to form stable complexes with bacterial RNA polymerase makes it a valuable compound in the fight against antibiotic-resistant bacteria .

Properties

CAS No.

15299-46-4

Molecular Formula

C40H54N4O12S

Molecular Weight

814.9 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[2-(diaminomethylideneamino)ethylsulfanyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate

InChI

InChI=1S/C40H54N4O12S/c1-17-11-10-12-18(2)38(52)44-28-32(49)26-25(33(50)36(28)57-16-14-43-39(41)42)27-35(22(6)31(26)48)56-40(8,37(27)51)54-15-13-24(53-9)19(3)34(55-23(7)45)21(5)30(47)20(4)29(17)46/h10-13,15,17,19-21,24,29-30,34,46-50H,14,16H2,1-9H3,(H,44,52)(H4,41,42,43)/b11-10+,15-13+,18-12-/t17-,19+,20+,21+,24-,29-,30+,34+,40-/m0/s1

InChI Key

JANVVCQPABHELP-ZLOQRVKUSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCCN=C(N)N)O)O)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCCN=C(N)N)O)O)C

Origin of Product

United States

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